Ethyl2-amino-4,5-dimethylnicotinate

Description

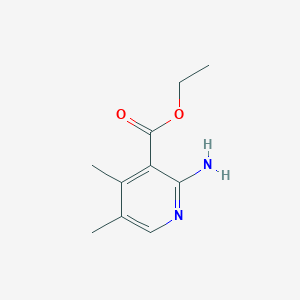

Ethyl 2-amino-4,5-dimethylnicotinate is a substituted nicotinic acid derivative characterized by an ethyl ester group at position 1, an amino group at position 2, and methyl substituents at positions 4 and 5 of the pyridine ring. This compound belongs to the class of nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry and materials science due to their diverse bioactivity and structural versatility.

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

ethyl 2-amino-4,5-dimethylpyridine-3-carboxylate |

InChI |

InChI=1S/C10H14N2O2/c1-4-14-10(13)8-7(3)6(2)5-12-9(8)11/h5H,4H2,1-3H3,(H2,11,12) |

InChI Key |

JKWYFXZKHMMUNR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=CN=C1N)C)C |

Origin of Product |

United States |

Preparation Methods

Cyclization via α-Halo-β-Ketoesters and α,β-Unsaturated Carbonyl Compounds

A widely documented and efficient method involves reacting an α-halo-β-ketoester with an α,β-unsaturated aldehyde or ketone in the presence of ammonium salts, typically ammonium acetate or ammonium sulfamate. This reaction proceeds under reflux conditions in suitable organic solvents such as ethanol, acetonitrile, or propanol, facilitating the formation of the substituted pyridine ring system.

| Component | Amount (mol equiv.) | Role |

|---|---|---|

| α-Halo-β-ketoester | 1.0 | Pyridine ring precursor |

| α,β-Unsaturated aldehyde/ketone | 1.0 | Provides substituents at 4,5-positions |

| Ammonium salt (e.g., acetate) | ≥ 2.0 | Ammonia source for amino group |

| Solvent (ethanol, acetonitrile) | Sufficient volume | Medium for reaction |

| Temperature | Reflux | Drives reaction completion |

| Time | 15–16 hours | Ensures full conversion |

Example:

Ethacrolein (an α,β-unsaturated aldehyde) is combined with diethyl 3-chloro-2-oxo-butanedioate (α-halo-β-ketoester) and ammonium acetate in acetonitrile. The mixture is stirred at reflux for approximately 15 hours. After cooling, the product is isolated by extraction and purified by column chromatography, yielding Ethyl 2-amino-4,5-dimethylnicotinate with yields reported up to 75% and purity over 95% by gas chromatography.

Condensation of Acetylacetone with Monoiminomalonic Ester Hydrochloride

Another preparative route involves the condensation of acetylacetone with monoiminomalonic ester hydrochloride. This method facilitates the formation of the nicotinate ring with amino substitution at the 2-position and methyl groups at the 4- and 5-positions.

- The reaction is conducted under controlled temperature conditions to promote cyclization.

- The product is typically isolated by crystallization or chromatographic techniques.

- This method is amenable to scale-up for industrial production, often utilizing continuous flow reactors to enhance efficiency and yield.

Solvent and Ammonium Salt Effects

The choice of solvent and ammonium salt significantly impacts the yield and purity of Ethyl 2-amino-4,5-dimethylnicotinate. Experimental data indicate:

| Solvent | Ammonium Salt | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Ethanol | Ammonium sulfamate | 75 | 95 | Preferred for high yield |

| Acetic acid | Ammonium acetate | 48 | - | Lower yield, alternative route |

| Acetonitrile | Ammonium acetate | 70–75 | >90 | Good solvent for reflux |

| Propanol | Ammonium acetate | Variable | - | Used for dipropyl esters |

These data suggest ethanol with ammonium sulfamate or acetonitrile with ammonium acetate as optimal conditions for the synthesis.

Industrial Considerations

Industrial synthesis of Ethyl 2-amino-4,5-dimethylnicotinate leverages the above methods with modifications:

- Use of automated reactors and continuous flow systems to control reaction parameters precisely.

- Optimization of molar ratios, temperature, and reaction time to maximize yield and minimize by-products.

- Implementation of efficient purification methods such as crystallization and chromatography to achieve pharmaceutical-grade purity.

Summary Table of Preparation Methods

| Method | Key Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclization with α-halo-β-ketoester | α-halo-β-ketoester + α,β-unsaturated aldehyde + ammonium salt | Reflux in ethanol/acetonitrile, 15–16 h | 70–75 | High purity, scalable |

| Condensation with acetylacetone | Acetylacetone + monoiminomalonic ester hydrochloride | Controlled temperature, crystallization | Variable | Suitable for industrial scale |

Research Findings and Mechanistic Insights

- The cyclization reaction mechanism involves nucleophilic attack of ammonia (from ammonium salt) on the ketoester intermediate, followed by ring closure to form the substituted pyridine ring.

- The methyl groups at the 4 and 5 positions are introduced via the α,β-unsaturated aldehyde/ketone component, which determines the substitution pattern.

- The amino group at position 2 is derived from the ammonium salt, effectively replacing the halogen atom of the α-halo-β-ketoester.

- Reaction monitoring by gas chromatography and NMR spectroscopy confirms the formation of the target compound with minimal side products.

- Hydrogen bonding and intramolecular interactions stabilize the final product, as indicated by crystallographic studies of related compounds, supporting the structural integrity of the synthesized molecule.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4,5-dimethylnicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted nicotinic acid esters .

Scientific Research Applications

Ethyl 2-amino-4,5-dimethylnicotinate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of ethyl 2-amino-4,5-dimethylnicotinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 2-amino-4,5-dimethylnicotinate with structurally related compounds, focusing on substituent effects, synthetic utility, and documented applications.

Methyl 6-Chloro-2-cyano-4,5-dimethylnicotinate

- Structural Differences: Position 6: Chloro substituent (vs. hydrogen in Ethyl 2-amino-4,5-dimethylnicotinate). Position 2: Cyano group (vs. amino group). Ester Group: Methyl ester (vs. ethyl ester).

- Applications: Primarily used as a building block in the synthesis of agrochemicals and pharmaceuticals. The cyano group enhances electrophilicity, facilitating nucleophilic substitution reactions. Discontinued commercial availability (CymitQuimica, 2025) limits its current industrial use .

Ranitidine-Related Compounds

- Ranitidine Diamine Hemifumarate (Related Compound A): Contains a furan ring with dimethylamino and thioether groups. Unlike Ethyl 2-amino-4,5-dimethylnicotinate, this compound is a hemifumarate salt, enhancing solubility for pharmaceutical formulations .

- Ranitidine Amino Alcohol Hemifumarate: Features a hydroxymethyl group on the furan ring, contrasting with the ester and amino groups in the target compound. Demonstrates the importance of hydroxyl groups in modulating bioavailability in drug design .

Bis(1,2,2,6,6-pentamethylpiperidin-4-yl) Decanedioate

- Structural Contrast: A diester with a piperidine core (vs. pyridine in the target compound). Lacks amino or methyl substituents but includes bulky pentamethylpiperidinyl groups, which are typical in light stabilizers or polymer additives.

- Utility: Highlights the role of steric hindrance in applications requiring UV resistance or thermal stability, a property less relevant to Ethyl 2-amino-4,5-dimethylnicotinate .

Research Findings and Limitations

- Synthetic Challenges: Ethyl 2-amino-4,5-dimethylnicotinate’s amino and ester groups may complicate regioselective functionalization compared to cyano- or chloro-substituted analogs .

- Industrial Relevance: The discontinuation of structurally related esters (e.g., Methyl 6-chloro-2-cyano-4,5-dimethylnicotinate) underscores market-driven limitations in nicotinate derivative development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.